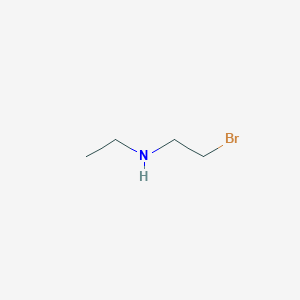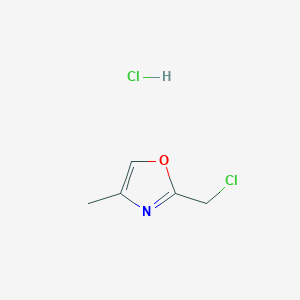
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of both a chloromethyl group and an oxazole ring, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride typically involves the chloromethylation of 4-methyl-1,3-oxazole. This can be achieved through the reaction of 4-methyl-1,3-oxazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Starting Materials: 4-methyl-1,3-oxazole, formaldehyde, hydrochloric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Formaldehyde is added dropwise to a solution of 4-methyl-1,3-oxazole in hydrochloric acid. The mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. Continuous flow reactors may be used to enhance the efficiency and safety of the process. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminomethyl derivative, while oxidation can produce an oxazole carboxylic acid.
科学的研究の応用
2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of various drugs, including antimicrobial and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride exerts its effects is primarily through its reactivity as an electrophile. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is exploited in drug design to create molecules that can selectively interact with biological targets, such as enzymes and receptors.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)thiazole hydrochloride
- 2-(Chloromethyl)benzoxazole hydrochloride
Uniqueness
Compared to these similar compounds, 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of compounds with specific biological activities and chemical properties.
特性
分子式 |
C5H7Cl2NO |
|---|---|
分子量 |
168.02 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H |
InChIキー |
FRQHPGNACPDYCG-UHFFFAOYSA-N |
正規SMILES |
CC1=COC(=N1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
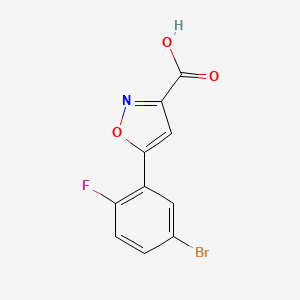
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)
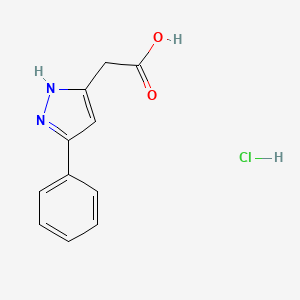
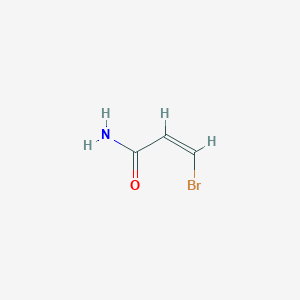
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
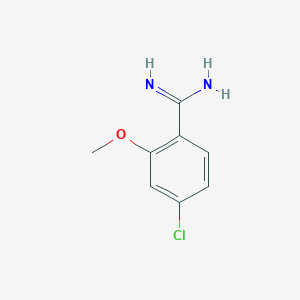
![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
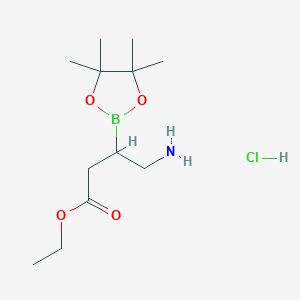
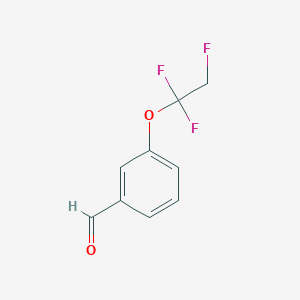
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
